![molecular formula C10H8N2O2 B1430879 Methyl quinazoline-6-carboxylate CAS No. 1234616-24-0](/img/structure/B1430879.png)
Methyl quinazoline-6-carboxylate
Overview
Description
“Methyl quinazoline-6-carboxylate” is a chemical compound with the CAS Number: 1234616-24-0 . It has a molecular weight of 188.19 and its molecular formula is C10H8N2O2 .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular structure of “Methyl quinazoline-6-carboxylate” is represented by the formula C10H8N2O2 . Its average mass is 187.195 Da and its monoisotopic mass is 187.063324 Da .Chemical Reactions Analysis
Transition-metal-catalyzed reactions have been used for the construction of quinazoline scaffolds . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .Physical And Chemical Properties Analysis
“Methyl quinazoline-6-carboxylate” is a solid substance . It is stored in dry conditions at room temperature .Scientific Research Applications
Metal-Catalyzed Synthesis
Methyl quinazoline-6-carboxylate is used in metal-catalyzed synthesis processes. For instance, manganese (I) catalysts facilitate dehydrogenative coupling strategies for the synthesis of quinazoline derivatives, which are important in pharmaceutical manufacturing .
Pharmacological Research
This compound is a key precursor in the development of new pharmacological agents. Quinazoline derivatives are known for their antitumor properties and are used in medications like erlotinib and gefitinib, which are approved for clinical use against various cancers .
Medicinal Chemistry
In medicinal chemistry, Methyl quinazoline-6-carboxylate derivatives have been studied for their analgesic activities. They are compared with standard drugs like diclofenac sodium to evaluate their efficacy and potency .
Antimicrobial Activity
Quinazoline compounds exhibit antimicrobial properties, making them valuable in the development of new antibiotics and antiseptics .
Anti-convulsant Properties
Research has shown that quinazoline derivatives can be effective as anti-convulsants, expanding their potential use in treating neurological disorders .
Antihyperlipidemia Effects
These compounds also show promise in treating hyperlipidemia, a condition characterized by high levels of lipids in the blood, which is a risk factor for cardiovascular diseases .
Molecular Hybridization Technology
Recently, molecular hybridization technology has been employed to create hybrid analogues of quinazoline that combine pharmacophores from different bioactive scaffolds to enhance potency and therapeutic effects .
Structure Activity Relationship (SAR) Studies
SAR studies involving Methyl quinazoline-6-carboxylate derivatives help in understanding the relationship between the chemical structure of a compound and its biological activity, which is crucial for drug design and development .
Safety and Hazards
Future Directions
The future directions of “Methyl quinazoline-6-carboxylate” could involve the development of new drugs or drug candidates due to the pharmacological activities of quinazoline and quinazolinone scaffolds . Molecular hybridization technology could be used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Mechanism of Action
- Its primary targets are likely proteins or enzymes involved in specific cellular processes. Unfortunately, specific targets for this compound have not been extensively studied .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
methyl quinazoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDZFIGUIOGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303924 | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234616-24-0 | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-quinazolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.